molecular formula C13H11NO B1631348 2-methoxy-9H-carbazole CAS No. 6933-49-9

2-methoxy-9H-carbazole

Cat. No. B1631348
CAS RN: 6933-49-9
M. Wt: 197.23 g/mol
InChI Key: MDKVPSJRUXOFFV-UHFFFAOYSA-N
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Description

2-Methoxy-9H-carbazole is a compound with the molecular formula C13H11NO and a molecular weight of 197.24 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11NO/c1-15-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8,14H,1H3 . Unfortunately, a detailed molecular structure analysis was not found in the available resources.


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the available resources, carbazole-based compounds have been studied for their electropolymerization processes .


Physical And Chemical Properties Analysis

This compound has a melting point of 239°C and a predicted boiling point of 392.2±15.0 °C . Its density is predicted to be 1.232±0.06 g/cm3 . It is a white to almost white solid that is stored in a dry, sealed environment at room temperature .

Scientific Research Applications

Thermoresponsive Polymers

One study discusses the use of 9-(4-Vinylbenzyl)-9H-carbazole as a comonomer in the synthesis of thermoresponsive oligo(ethylene glycol) methacrylate copolymers. These copolymers exhibit tunable lower critical solution temperatures (LCSTs) in water, making them potentially useful for applications that require temperature-sensitive materials (Lessard, Ling, & Maríc, 2012).

Hole Transporting Materials for Solar Cells

Another application involves methoxydiphenylamine-substituted carbazole compounds used as hole transporting materials (HTMs) for perovskite solar cells. The simplicity of the π-bridge in these compounds, such as p-phenylene, significantly improves the hole mobility and conductivity, enhancing the efficiency and stability of perovskite solar cells (Yu et al., 2019).

Electroluminescent Materials

Derivatives of 9-phenyl-9H-carbazole have been synthesized to exhibit both thermally activated delayed fluorescence and aggregation-induced emission enhancement. These compounds show promising applications in organic light-emitting diodes (OLEDs) due to their high photoluminescence quantum yields in the solid state, which is crucial for efficient light emission (Grybauskaitė-Kaminskienė et al., 2018).

Anticancer Agents

Carbazole derivatives, including those related to 2-methoxy-9H-carbazole, have been explored for their anticancer properties. For instance, β-carboline derivatives have shown potential as lead compounds for developing novel antitumor agents due to their ability to inhibit the growth of cancer cells (Chen et al., 2015).

Organic Electronics

Methoxy-substituted carbazole compounds have been synthesized for their application in organic electronics, including photovoltaic devices and OLEDs. These compounds, through strategic substitution and structural optimization, contribute to improving the performance and stability of electronic devices (Degbia et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

Future Directions

Methoxy substituents have been studied for their potential to improve the thermally activated delayed fluorescence (TADF) characteristics of carbazole-based emitters . This suggests that 2-methoxy-9H-carbazole and similar compounds could have potential applications in the field of organic light-emitting diodes (OLEDs).

Mechanism of Action

Mode of Action

Carbazole derivatives have been shown to interact with various molecular targets and signaling pathways, influencing cellular processes .

Biochemical Pathways

Carbazole derivatives have been reported to influence various biochemical pathways. For instance, some carbazole derivatives can reactivate the P53 molecular signaling pathway, exhibiting anticancer properties. Others show antifungal activity by acting on the RAS-MAPK pathway . .

properties

IUPAC Name

2-methoxy-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-15-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKVPSJRUXOFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445007
Record name 2-methoxy-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6933-49-9
Record name 2-methoxy-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxycarbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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